5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
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Description
5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H18N2O5S and its molecular weight is 422.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .
Mode of Action
The compound interacts with its target, the RT enzyme, through a process known as uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a crucial step in the replication of the virus. The downstream effect is a reduction in the production of new virus particles.
Pharmacokinetics
The compound’sthermal stability and electrochemical stability have been noted , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the RT enzyme, the compound prevents the production of new virus particles, potentially slowing the progression of the disease.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-27-15-8-9-16-20(10-15)30-22(23-16)24-21(26)18-11-17(25)19(13-29-18)28-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYZNZVOGVSZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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